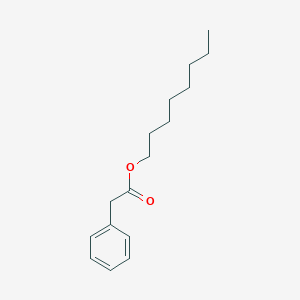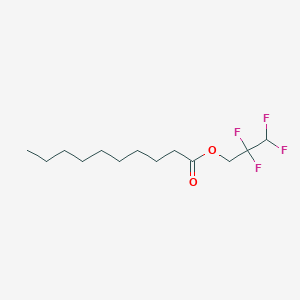
2,2,3,3-Tetrafluoropropyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoropropyl decanoate is a chemical compound that is used in scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in various research studies. In
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoropropyl decanoate is related to its ability to interact with biological membranes. This compound has a hydrophobic tail that can insert into the lipid bilayer of the membrane, while the fluorinated head group can interact with the polar head groups of the lipids. This interaction can affect the fluidity and permeability of the membrane, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,3,3-Tetrafluoropropyl decanoate depend on the specific research application. In drug delivery, this compound can improve the solubility and stability of drugs, and enhance their uptake by cells. In membrane studies, it can be used to probe the structure and function of membranes, such as their phase behavior, curvature, and permeability. In materials science, it can improve the adhesion, wetting, and durability of materials, and enhance their resistance to fouling and corrosion.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,3,3-Tetrafluoropropyl decanoate in lab experiments include its high purity, stability, and versatility. This compound can be easily modified to suit different research applications, and its unique properties can provide valuable insights into various scientific phenomena. However, there are also limitations to its use, such as its potential toxicity, limited solubility, and high cost. These factors should be carefully considered when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research involving 2,2,3,3-Tetrafluoropropyl decanoate. One area of interest is the development of new drug delivery systems that use this compound as a carrier. Another area is the study of its interactions with biological membranes, which could lead to the development of new drugs and therapies. Additionally, there is potential for using this compound in the development of new materials with improved properties, such as self-cleaning surfaces and anti-fouling coatings. Further research is needed to explore these and other potential applications of 2,2,3,3-Tetrafluoropropyl decanoate.
Conclusion
2,2,3,3-Tetrafluoropropyl decanoate is a chemical compound that has several scientific research applications. Its unique properties make it useful in the fields of materials science, surface chemistry, and biomedicine. The synthesis method of this compound involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with decanoic acid in the presence of a catalyst. The mechanism of action of this compound is related to its ability to interact with biological membranes. The biochemical and physiological effects of this compound depend on the specific research application. Although there are limitations to its use, there are also several future directions for research involving 2,2,3,3-Tetrafluoropropyl decanoate, which could lead to the development of new drugs, therapies, and materials.
Synthesemethoden
The synthesis of 2,2,3,3-Tetrafluoropropyl decanoate involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with decanoic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The purity of the final product can be increased by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoropropyl decanoate has several scientific research applications, including in the fields of materials science, surface chemistry, and biomedicine. In materials science, this compound is used to modify the surface properties of materials, such as polymers and metals, to improve their adhesion, wetting, and durability. In surface chemistry, it is used as a model molecule to study the interactions between surfaces and molecules. In biomedicine, it is used as a drug delivery agent and as a probe for studying the structure and function of biological membranes.
Eigenschaften
CAS-Nummer |
18770-64-4 |
|---|---|
Molekularformel |
C13H22F4O2 |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl decanoate |
InChI |
InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-11(18)19-10-13(16,17)12(14)15/h12H,2-10H2,1H3 |
InChI-Schlüssel |
BDCZMQIHMJJKBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C(F)F)(F)F |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(C(F)F)(F)F |
Synonyme |
Decanoic acid 2,2,3,3-tetrafluoropropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



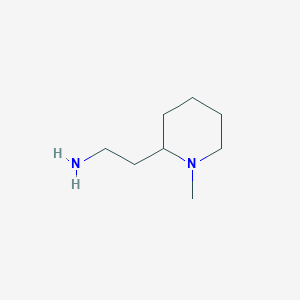
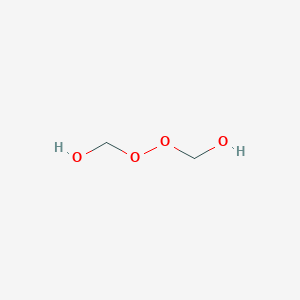
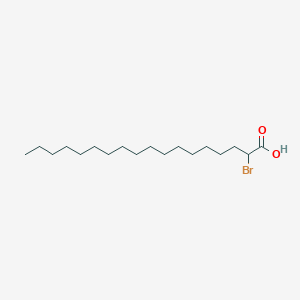

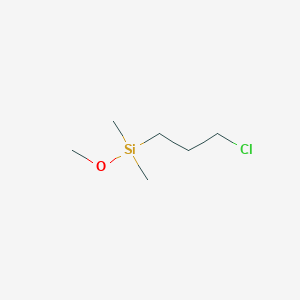

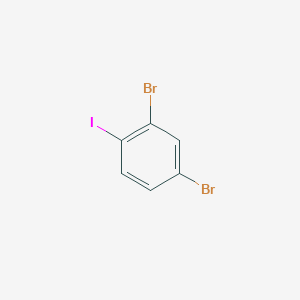
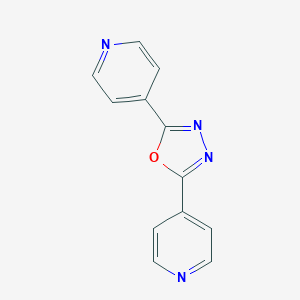

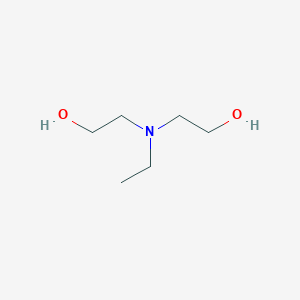
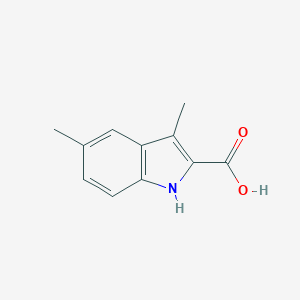
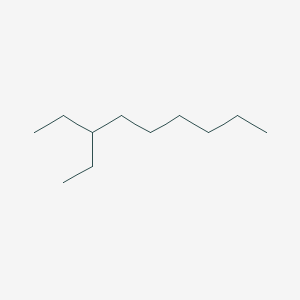
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
